N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine
Brand Name: Vulcanchem
CAS No.: 339013-13-7
VCID: VC5519914
InChI: InChI=1S/C18H18N4/c1-13(2)19-18-16(14-9-5-3-6-10-14)21-22-17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,20,22)
SMILES: CC(C)NC1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C18H18N4
Molecular Weight: 290.37

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

CAS No.: 339013-13-7

Cat. No.: VC5519914

Molecular Formula: C18H18N4

Molecular Weight: 290.37

* For research use only. Not for human or veterinary use.

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine - 339013-13-7

Specification

CAS No. 339013-13-7
Molecular Formula C18H18N4
Molecular Weight 290.37
IUPAC Name 3,6-diphenyl-N-propan-2-yl-1,2,4-triazin-5-amine
Standard InChI InChI=1S/C18H18N4/c1-13(2)19-18-16(14-9-5-3-6-10-14)21-22-17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,20,22)
Standard InChI Key GEDUHPXHVXGKPO-UHFFFAOYSA-N
SMILES CC(C)NC1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural Identification and Basic Properties

Molecular Architecture

N-Isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles with demonstrated utility in medicinal and materials chemistry . The compound’s structure features:

  • Phenyl substituents at positions 3 and 6, contributing aromatic stacking interactions and steric bulk.

  • Isopropylamine at position 5, introducing a secondary amine group with potential for hydrogen bonding and nucleophilic reactivity.

  • A 1,2,4-triazine core, which confers electron-deficient characteristics amenable to cycloaddition and substitution reactions .

Table 1 summarizes key identifiers:

PropertyValue
CAS Registry Number339013-13-7
Molecular FormulaC₁₈H₁₈N₄
Molecular Weight290.36 g/mol
IUPAC Name3,6-Diphenyl-N-(propan-2-yl)-1,2,4-triazin-5-amine

Spectroscopic Characteristics

While experimental spectral data for this specific compound is unavailable, analogous triazines provide predictive insights:

  • ¹H NMR: Phenyl protons typically resonate at δ 7.2–7.6 ppm as multiplet signals . The isopropyl group’s methine proton (CH(CH₃)₂) appears as a septet near δ 3.2–3.5 ppm, with methyl groups as doublets at δ 1.2–1.4 ppm .

  • ¹³C NMR: The triazine ring carbons are expected between δ 150–160 ppm, while aromatic carbons range from δ 125–140 ppm .

Synthetic Methodologies

General Approaches to 1,2,4-Triazine Synthesis

The parent 1,2,4-triazine scaffold is commonly constructed via:

  • Cyclization of hydrazones: Diazonium salts coupled with cyanoacetylcyanamide intermediates yield 2-arylhydrazono-2-cyanoacetylcyanamides, which cyclize under thermal or acidic conditions .

  • Condensation reactions: Substituted amidines or thioureas react with α-keto esters or nitriles to form triazine rings .

Rationale for N-Isopropyl-3,6-Diphenyl-1,2,4-Triazin-5-Amine Synthesis

While no explicit protocol exists for this compound, its synthesis likely involves:

  • Introduction of phenyl groups: Electrophilic aromatic substitution or Suzuki-Miyaura coupling could install phenyl rings at positions 3 and 6 .

  • Amine functionalization: Nucleophilic substitution at position 5 using isopropylamine under basic conditions, potentially via intermediates like 5-chloro-3,6-diphenyl-1,2,4-triazine.

Table 2 outlines a hypothetical synthetic route:

StepReactionReagents/Conditions
1Diazonium salt formationNaNO₂, HCl, 0–5°C
2Coupling with cyanoacetylcyanamideAqueous NaOH, 0–5°C
3Cyclization to triazine coreReflux in ethanol-water
4Amination with isopropylamineK₂CO₃, DMF, 80°C

Physicochemical and Reactivity Profiles

Predicted Physical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the triazine core’s polarity; limited solubility in water .

  • Melting Point: Estimated 220–250°C based on analogs with similar substituents .

Chemical Reactivity

Key reactive sites include:

  • Triazine C5 position: Susceptible to nucleophilic attack, enabling further derivatization of the isopropylamine group .

  • Aromatic rings: Electrophilic substitution (e.g., nitration, halogenation) could occur at meta positions relative to the triazine nitrogens .

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